molecular formula C17H11FN2O2 B2639170 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 848911-16-0

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Katalognummer B2639170
CAS-Nummer: 848911-16-0
Molekulargewicht: 294.285
InChI-Schlüssel: GYFGYXHWSUFTJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound. It is related to the benzo[4,5]furo[3,2-d]pyrimidine family . This compound has been used as a host in the development of blue phosphorescent organic light-emitting diodes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines has been described . Another study reported the design and synthesis of a series of benzofuran[3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide analogs .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. It is related to the benzo[4,5]furo[3,2-d]pyrimidine family, which has been used as a core for developing high triplet energy hosts .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and specific to the context in which it is used. For instance, in the context of organic light-emitting diodes, it has been used as an electron-transport-type host .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Clinical Trial Design

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is related to compounds studied for their pharmacological properties and clinical trial applications. For instance, CERC-301, a compound with similar structural components, was explored for its pharmacokinetic and pharmacodynamic properties, focusing on its potential as an N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. It demonstrated high-binding affinity specific to GluN2B with no off-target activity and exhibited efficacy in preclinical models. The study aimed to develop a translational approach to guide dose selection in clinical trials for major depressive disorders based on receptor occupancy. A first-in-human study demonstrated a dose-proportional pharmacokinetic profile, providing a foundation for hypothesizing doses with an acceptable safety profile and clinically relevant peak plasma exposure (Garner et al., 2015).

Biomonitoring and Environmental Health Studies

The compound is structurally related to various pyrethroid metabolites, which have been the focus of biomonitoring studies. For example, a study on the exposure of non-toilet-trained children in Japan to pyrethroid insecticides, which share structural similarities with this compound, measured specific metabolites in urine samples. This study highlighted the widespread exposure of young children to these compounds and their potential impact on environmental health (Ueyama et al., 2022).

Radiopharmaceutical Research

The compound's structural features relate to those of FIDA-2, a fluorinated and iodinated D2/D3 dopamine receptor antagonist. FIDA-2 was investigated for its potential as a radiopharmaceutical, with studies focusing on its biodistribution and radiation dosimetry in humans. This research aimed at producing high-contrast images of the D2/D3 dopaminergic system while minimizing radiation dose to research volunteers, highlighting the compound's potential applications in medical imaging and diagnosis (Mozley et al., 1995).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its potential applications in organic light-emitting diodes and as a potential inhibitor of the PARP enzyme .

Eigenschaften

IUPAC Name

3-[(2-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFGYXHWSUFTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.